molecular formula C21H22FN5O3 B2678306 N-(3-fluoro-4-methoxyphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 1396772-40-9

N-(3-fluoro-4-methoxyphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

Cat. No.: B2678306
CAS No.: 1396772-40-9
M. Wt: 411.437
InChI Key: ISVRCLSYOLYKEU-UHFFFAOYSA-N
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Description

Historical Development of Oxadiazole-Pyridine Hybrid Compounds

The fusion of oxadiazole and pyridine motifs traces its origins to early 20th-century heterocyclic chemistry. Initially explored for photochemical rearrangements, 1,2,4-oxadiazoles gained prominence in the 1940s when researchers recognized their bioisosteric potential against carboxylic acids and esters. The first therapeutic application of an oxadiazole-containing compound, oxolamine, as a cough suppressant in the 1960s marked a turning point. Parallel advancements in pyridine chemistry, particularly its role in nicotine adenine dinucleotide (NAD) analogs, spurred interest in hybrid architectures.

A landmark study in 2018 demonstrated that pyridyl-oxadiazole hybrids could selectively stabilize G-quadruplex DNA structures, which are implicated in oncogene regulation. For example, heptapyridyl-oxadiazole ligands showed preferential binding to human telomeric sequences (22AG) over duplex DNA, with dissociation constants (Kd) below 1 μM. This discovery underscored the importance of π-π stacking and hydrogen-bonding interactions between the oxadiazole’s electron-deficient ring and guanine quartets. Subsequent work revealed that substituting the oxadiazole’s 3-position with methyl groups enhanced metabolic stability while retaining binding affinity.

Structural Uniqueness in Medicinal Chemistry Landscape

The compound’s structure integrates three key elements:

Structural Feature Role in Bioactivity Source
3-Fluoro-4-methoxyphenyl Enhances lipophilicity (clogP ≈ 3.2) and modulates electron distribution for target binding
Piperidine-3-carboxamide core Provides conformational rigidity and hydrogen-bonding capacity with protease active sites
5-(3-Methyl-1,2,4-oxadiazolyl) Stabilizes G-quadruplex DNA via π-π interactions and serves as a metabolic stopper

The fluorine atom at the phenyl 3-position induces a strong electron-withdrawing effect, which polarizes adjacent methoxy groups and enhances interactions with hydrophobic protein pockets. Meanwhile, the piperidine-3-carboxamide moiety adopts a chair conformation, positioning its carbonyl oxygen for hydrogen bonding with residues like Asp189 in serine proteases. Molecular dynamics simulations suggest that the oxadiazole-pyridine unit induces a 15° kink in DNA helices upon G-quadruplex binding, facilitating selective stabilization over duplex structures.

Evolution of Piperidine-3-Carboxamide Containing Heterocycles

Piperidine-3-carboxamide derivatives have evolved from simple alkaloid analogs to targeted therapeutics. Early analogs focused on opioid receptor modulation, but recent work has shifted toward kinase inhibition and senescence induction. Key milestones include:

  • Regioisomer Optimization : Replacing piperidine-4-carboxamide with the 3-carboxamide isomer improved anticancer activity by 40-fold (IC50 = 0.88 μM vs. 35.2 μM).
  • Stereochemical Refinement : The (S)-enantiomer of N-arylpiperidine-3-carboxamide derivatives showed 15-fold higher senescence-inducing activity than the (R)-form due to better pharmacophore mapping.
  • Hybridization Strategies : Coupling piperidine-3-carboxamide with oxadiazole-pyridine units increased DNA binding affinity (ΔTm = +8.5°C) compared to parent scaffolds.

A 2021 study demonstrated that substituting the piperidine’s N-aryl group with 3-fluoro-4-methoxyphenyl enhanced cellular uptake by 2.3-fold in melanoma cells, attributed to improved passive diffusion across lipid bilayers. This modification also reduced P-glycoprotein-mediated efflux, prolonging intracellular retention.

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3/c1-13-24-21(30-26-13)14-5-8-19(23-11-14)27-9-3-4-15(12-27)20(28)25-16-6-7-18(29-2)17(22)10-16/h5-8,10-11,15H,3-4,9,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVRCLSYOLYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a complex organic compound with significant potential for various biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

This compound features several notable structural components:

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle that enhances biological interactions.
  • Carboxamide Group : Contributes to the compound's solubility and potential binding interactions.
  • Fluoro-Methoxyphenyl Moiety : Suggests possible interactions with biological targets, enhancing its pharmacological profile.
  • 1,2,4-Oxadiazole and Pyridine Components : These groups are often associated with diverse biological activities, including anticancer effects.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. Key findings include:

  • Anticancer Properties :
    • Oxadiazole derivatives have shown effectiveness in inhibiting tumor growth by targeting specific signaling pathways such as STAT3, which is implicated in cancer progression. These compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating p53 levels.
    • A study highlighted that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating potent activity .
  • Mechanisms of Action :
    • The compound's ability to induce apoptosis is linked to increased caspase activity and alterations in p53 expression levels. Flow cytometry assays have demonstrated that these compounds can arrest cell proliferation and trigger apoptosis in a dose-dependent manner .
    • Molecular docking studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues of target proteins, indicating a potential for high specificity in binding .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. A comparative analysis with similar compounds reveals:

Compound NameStructural FeaturesBiological Activity
N-(4-nitrophenyl)-1-[5-(furan-2-y)-1,3,4-oxadiazol-2-y]piperidineContains a nitrophenyl groupAnticancer activity via different signaling pathways
N-(2-chloro-pyridin-4-y)-1-[5-(furan-2-carboxamide)]piperidineSubstituted pyridine ringPotential anti-inflammatory properties
N-(benzothiazol-2-y)-1-[5-(thiazolyl)-carboxamide]piperidineIncorporates thiazole ringsAntimicrobial activity

These comparisons illustrate the diversity within the oxadiazole class and underscore the unique structural aspects of the compound that may contribute to its specific biological activities.

Case Studies and Research Findings

Research has shown that derivatives of oxadiazole can significantly impact cancer treatment strategies. For instance:

  • In vitro studies demonstrated that certain oxadiazole derivatives had IC50 values lower than traditional chemotherapeutics like doxorubicin against various leukemia cell lines .

Additionally, compounds from similar classes have been evaluated for their anti-tubercular properties, showcasing the versatility of oxadiazole derivatives in therapeutic applications beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

The following structural elements are critical for comparison:

  • Piperidine-carboxamide backbone : Influences conformational flexibility and hydrogen-bonding capacity.
  • Heteroaromatic systems (pyridine, oxadiazole) : Affect electronic properties and interactions with hydrophobic pockets.
  • Substituents (fluoro, methoxy) : Modulate lipophilicity, solubility, and target engagement.

Structurally Related Compounds from Literature

Compound A : 4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid 4-fluoro-phenyl ester
  • Structure : Piperidine linked to an oxadiazole-pyridine system via an ether bond; fluorophenyl ester at position 1.
  • Comparison: The oxadiazole-pyridine motif is retained but connected through an ether bridge rather than a direct bond. The 4-fluorophenyl group is an ester substituent, differing from the carboxamide linkage in the target compound.
Compound B : 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
  • Structure: Fused furopyridine core with oxadiazole and fluorophenyl groups; trifluoroethylamino side chain.
  • Comparison: Shares fluorophenyl and oxadiazole motifs but lacks a piperidine ring. Implications: Differences in scaffold rigidity may influence pharmacokinetic profiles.
Compound C : N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methyl-phenyl]pyridine-3-carboxamide
  • Structure : Piperidine connected to a pyridine-carboxamide via a carbonyl linker; 4-methoxyphenyl and methyl substituents.
  • Comparison :
    • Retains the piperidine-pyridine-carboxamide framework but replaces the oxadiazole with a simple carbonyl group.
    • The 4-methoxyphenyl group is analogous but positioned on the piperidine rather than the carboxamide.
    • Implications : Absence of oxadiazole may reduce metabolic stability but improve aqueous solubility.
Compound D : 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
  • Structure : Fluorobenzamide linked to an imidazopyrimidine system.
  • Comparison :
    • Shares a fluorophenyl-carboxamide motif but lacks piperidine and oxadiazole.
    • The imidazopyrimidine system may confer distinct electronic properties compared to pyridine-oxadiazole.
    • Implications : Likely divergent biological targets due to heterocycle differences.

Tabulated Comparison of Key Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Notable Features
Target Compound ~450 Piperidine, oxadiazole, fluorophenyl, methoxy 3.2 Balanced lipophilicity, metabolic stability
Compound A ~430 Piperidine, oxadiazole, fluorophenyl ester 3.8 High lipophilicity, ester hydrolysis risk
Compound B ~520 Furopyridine, oxadiazole, trifluoroethyl 4.1 Enhanced BBB penetration, rigid scaffold
Compound C ~460 Piperidine, pyridine, methoxyphenyl 2.9 Improved solubility, reduced stability
Compound D ~350 Imidazopyrimidine, fluorobenzamide 2.5 Polar, likely CNS-inactive

Research Findings and Implications

  • Metabolic Stability : The 3-methyl-1,2,4-oxadiazole in the target compound is associated with resistance to enzymatic degradation compared to ester-linked analogs (Compound A) .
  • Target Selectivity : The piperidine-carboxamide-pyridine-oxadiazole combination may favor kinase or protease inhibition, whereas imidazopyrimidine systems (Compound D) are more common in kinase inhibitors .
  • Solubility vs. Permeability : The methoxy group in the target compound improves water solubility relative to trifluoroethyl-substituted analogs (Compound B) but may limit membrane permeability .

Q & A

Q. Answer :

  • Target Binding : Competitive fluorescence polarization (FP) or surface plasmon resonance (SPR) assays measure IC50 values against enzymes like 5-lipoxygenase-activating protein (FLAP) or Factor Xa (e.g., IC50 <10 nM in FLAP binding assays) .
  • Functional Inhibition : Human whole-blood assays quantify inhibition of downstream mediators (e.g., LTB4 for FLAP inhibitors; IC50 <100 nM) .
  • Selectivity Panels : Off-target profiling against related enzymes (e.g., trypsin, plasma kallikrein) ensures specificity .

Advanced Question: How can pharmacokinetic (DMPK) challenges like low oral bioavailability be addressed?

Q. Answer :

  • LogP Optimization : Reducing logP from >3 to ~2.5 via polar substituents (e.g., methoxy) improves solubility while maintaining permeability .
  • CYP Inhibition Mitigation : Avoiding basic amines or bulky hydrophobic groups minimizes CYP3A4/2D6 interactions, as demonstrated by low % inhibition (<20% at 10 µM) .
  • Prodrug Strategies : Phosphate salts (e.g., compound 10f phosphate) enhance aqueous solubility (e.g., 47.1 mg/mL) without compromising in vivo efficacy .

Advanced Question: How do structural modifications resolve contradictions between in vitro potency and in vivo efficacy?

Q. Answer :

  • Plasma Protein Binding : High protein binding (>95%) can mask in vitro potency. Introducing hydrophilic groups (e.g., pyridinyl) reduces binding, improving free fraction (e.g., from 2% to 15%) .
  • Metabolic Stability : Fluorine substitution at the 3-position of the phenyl ring blocks oxidative metabolism, aligning in vitro IC50 with in vivo ED50 values (e.g., 1 mg/kg dose in murine models) .

Basic Question: What analytical methods confirm compound purity and structural integrity?

Q. Answer :

  • HPLC : Purity ≥98% confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = calculated 452.18 vs. observed 452.17) .
  • NMR : 1H/13C NMR confirms substituent positions (e.g., fluorine’s deshielding effect at δ 160 ppm in 19F NMR) .

Advanced Question: How does crystallography guide the design of high-affinity analogs?

Q. Answer :

  • Binding Mode Analysis : X-ray structures (e.g., 1.6 Å resolution for CGRP receptor complexes) reveal critical interactions:
    • The oxadiazole’s nitrogen hydrogen-bonds with Asp154.
    • The piperidine’s carboxamide forms a water-mediated bridge to Arg121 .
  • Subsite Optimization : S1 pocket occupancy by the 3-fluorophenyl group enhances van der Waals contacts, increasing binding energy (ΔG = -9.8 kcal/mol) .

Advanced Question: What strategies improve selectivity over homologous enzymes (e.g., Factor Xa vs. thrombin)?

Q. Answer :

  • P1 Ligand Engineering : Neutral ligands (e.g., chlorothiophene) in Factor Xa’s S1 pocket reduce thrombin affinity by >100-fold compared to basic amines .
  • P4 Modifications : Bulky substituents (e.g., 4-(trifluoromethoxy)phenyl) exploit steric differences in the S4 pocket, achieving >500-fold selectivity .

Basic Question: How is toxicity assessed during preclinical development?

Q. Answer :

  • hERG Inhibition : Patch-clamp assays measure IC50 for hERG K+ channels (target: IC50 >30 µM) .
  • Cytotoxicity : MTT assays in HepG2 cells assess hepatic toxicity (e.g., CC50 >100 µM) .
  • Genotoxicity : Ames tests and micronucleus assays ensure no mutagenic potential .

Advanced Question: How are formulation challenges addressed for poorly soluble analogs?

Q. Answer :

  • Salt Formation : Phosphate or hydrochloride salts improve solubility (e.g., 10f phosphate solubility = 47.1 mg/mL vs. free base = 0.5 mg/mL) .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles increase oral bioavailability (e.g., from 20% to 99.1% in rat models) .

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